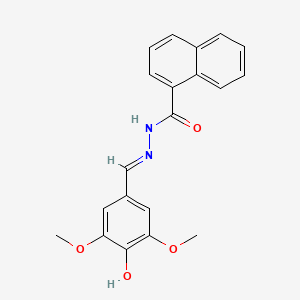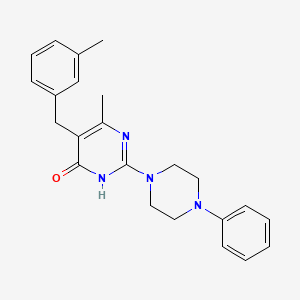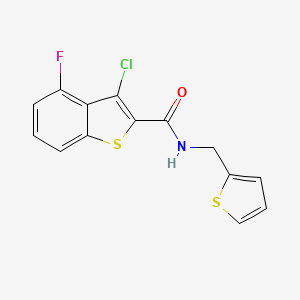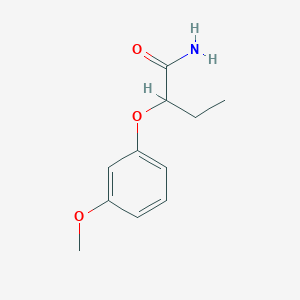
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide, also known as NDHN, is a synthetic compound that has been studied for its potential applications in scientific research. It is a hydrazone derivative of 1-naphthohydrazide and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide is not well understood, but it is believed to involve the interaction of the compound with metal ions and/or proteins in biological systems. Its anti-cancer activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide has been shown to have various biochemical and physiological effects, including its ability to selectively bind to copper ions and exhibit fluorescence emission. It has also been shown to inhibit the growth of cancer cells, although the mechanism of action is not well understood. Further studies are needed to fully understand the biochemical and physiological effects of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide is its potential as a fluorescent probe for the detection of metal ions, particularly copper ions. Its anti-cancer activity also makes it a promising candidate for further study in cancer research. However, the limitations of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide include its limited solubility in aqueous solutions, which may affect its ability to be used in biological systems.
Zukünftige Richtungen
There are several future directions for the study of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide, including its potential as a fluorescent probe for the detection of other metal ions besides copper. Further studies are also needed to fully understand its anti-cancer activity and its mechanism of action. Additionally, modifications to the compound may improve its solubility in aqueous solutions and enhance its ability to be used in biological systems.
Conclusion:
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide is a synthetic compound that has been studied for its potential applications in scientific research. Its ability to selectively bind to copper ions and exhibit fluorescence emission makes it a promising candidate for the detection of copper ions in biological systems. N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide also shows potential as an anti-cancer agent, although further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesemethoden
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide has been synthesized through various methods, including the condensation reaction of 1-naphthohydrazide with 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of a catalyst. Another method involves the reaction of 1-naphthohydrazide with 4-hydroxy-3,5-dimethoxybenzaldehyde in ethanol under reflux conditions. The synthesized compound has been characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to copper ions and exhibit fluorescence emission, making it a promising candidate for the detection of copper ions in biological systems. N'-(4-hydroxy-3,5-dimethoxybenzylidene)-1-naphthohydrazide has also been studied for its potential anti-cancer activity, with some studies showing that it can inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-25-17-10-13(11-18(26-2)19(17)23)12-21-22-20(24)16-9-5-7-14-6-3-4-8-15(14)16/h3-12,23H,1-2H3,(H,22,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTBHQWWBXOCJX-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827432 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B6010099.png)

![3-(2-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)phenol](/img/structure/B6010118.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-methyl-2-phenoxyethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6010124.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6010125.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-propyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010137.png)





![N-(2-hydroxy-2-pyridin-3-ylethyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6010185.png)
![3,5-bis(acetylamino)-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B6010193.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B6010196.png)